molecular formula C9H11IO2 B14773469 2-Iodo-4-(methoxymethoxy)-1-methylbenzene

2-Iodo-4-(methoxymethoxy)-1-methylbenzene

Cat. No.: B14773469
M. Wt: 278.09 g/mol
InChI Key: UQVWWTMBWDOGBI-UHFFFAOYSA-N
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Description

2-Iodo-4-(methoxymethoxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a benzene ring, along with a methyl group

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methoxymethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-(methoxymethoxy)-1-methylbenzene is unique due to the combination of its functional groups, which provide specific reactivity and properties that are valuable in various chemical reactions and applications. The presence of both the iodine atom and the methoxymethoxy group allows for versatile modifications and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2-iodo-4-(methoxymethoxy)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWWTMBWDOGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCOC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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